molecular formula C20H16N2O5 B2751729 (2-nitro-4-phenoxyphenyl)methyl N-phenylcarbamate CAS No. 866017-40-5

(2-nitro-4-phenoxyphenyl)methyl N-phenylcarbamate

Cat. No.: B2751729
CAS No.: 866017-40-5
M. Wt: 364.357
InChI Key: HJUBTIQIJQGWLH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-nitro-4-phenoxyphenyl)methyl N-phenylcarbamate typically involves the reaction of 2-nitro-4-phenoxybenzyl chloride with N-phenylcarbamate under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-nitro-4-phenoxyphenyl)methyl N-phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and phenoxy groups allows for diverse chemical reactivity, while the carbamate group provides potential biological activity .

Properties

IUPAC Name

(2-nitro-4-phenoxyphenyl)methyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c23-20(21-16-7-3-1-4-8-16)26-14-15-11-12-18(13-19(15)22(24)25)27-17-9-5-2-6-10-17/h1-13H,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUBTIQIJQGWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCC2=C(C=C(C=C2)OC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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